(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Lipophilicity Partition coefficient Drug-likeness

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (CAS 51894-47-4), also referred to as 2-[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]acetic acid or DMTA, is a heterocyclic monocarboxylic acid belonging to the pyrazole-4-acetic acid class. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol, this compound features a 1-(o-tolyl) substitution at the pyrazole N1 position, distinguishing it from simpler N1-phenyl or N1-p-tolyl congeners.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 51894-47-4
Cat. No. B1310030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid
CAS51894-47-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C(C(=N2)C)CC(=O)O)C
InChIInChI=1S/C14H16N2O2/c1-9-6-4-5-7-13(9)16-11(3)12(8-14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18)
InChIKeyNRENHSAYZLBLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (CAS 51894-47-4): Core Identity and Physicochemical Baseline for Pyrazole-4-acetic Acid Procurement


(3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (CAS 51894-47-4), also referred to as 2-[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]acetic acid or DMTA, is a heterocyclic monocarboxylic acid belonging to the pyrazole-4-acetic acid class. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol, this compound features a 1-(o-tolyl) substitution at the pyrazole N1 position, distinguishing it from simpler N1-phenyl or N1-p-tolyl congeners . The compound exhibits a calculated LogP of 2.78, a density of 1.2 ± 0.1 g/cm³, and a predicted boiling point of 426.4 ± 40.0 °C at 760 mmHg . It is cataloged as a building block (TIMTEC-BB SBB011853) with commercial availability at ≥98% purity . The pyrazole-4-acetic acid scaffold is recognized in the patent literature as conferring anti-inflammatory, analgesic, and antipyretic properties, forming the basis for structurally related clinical candidates such as lonazolac [1].

Why Generic Substitution Fails: (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid vs. Phenyl, p-Tolyl, and Hydroxy Analogs


Within the pyrazole-4-acetic acid family, subtle variations in N1-aryl substitution produce quantifiable differences in lipophilicity, steric profile, and solid-state properties that directly impact purification strategy, formulation compatibility, and biological partitioning behavior. The o-tolyl group on CAS 51894-47-4 introduces a sterically hindered, ortho-substituted aromatic ring that increases LogP by approximately 0.66 units relative to the unsubstituted N1-phenyl analog (CAS 32710-88-6, LogP = 2.12) [1], while avoiding the symmetry and crystal packing of the p-tolyl regioisomer (melting point 119–121 °C ). This ortho-methyl group also distinguishes the compound from the hydroxylated analog (CAS 1015844-51-5), which carries an additional hydrogen-bond donor that alters solubility and metabolic susceptibility . Such differences are non-trivial: a ΔLogP of ~0.6 can shift predicted membrane permeability by a factor of 2–4× in passive diffusion models, and divergent melting points directly affect large-scale crystallization and residual solvent removal during procurement qualification. Consequently, in-class compounds cannot be assumed interchangeable for reproducible research or scale-up workflows.

Quantitative Differentiation Evidence for (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (CAS 51894-47-4)


LogP Differentiation: o-Tolyl vs. Phenyl N1-Substitution Increases Lipophilicity by ΔLogP = 0.66

The target compound (CAS 51894-47-4) bearing an N1-o-tolyl group has a calculated LogP of 2.78 . Its closest commercially available N1-phenyl analog, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid (CAS 32710-88-6), has a calculated LogP of 2.12 [1]. This represents a ΔLogP of +0.66, indicating that the o-tolyl compound is approximately 4.6× more lipophilic than its phenyl counterpart.

Lipophilicity Partition coefficient Drug-likeness

Boiling Point Elevation with o-Tolyl Substitution: +18.7 °C Relative to N1-Phenyl Analog

The target compound exhibits a predicted boiling point of 426.4 ± 40.0 °C at 760 mmHg . In comparison, the N1-phenyl analog (CAS 32710-88-6) has a predicted boiling point of 407.7 °C [1], yielding a differential of +18.7 °C. This elevation is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the ortho-methyl substituent.

Thermal stability Purification Volatility

Regioisomeric Distinction: o-Tolyl (CAS 51894-47-4) vs. p-Tolyl Analog in Solid-State Properties

The o-tolyl regioisomer (CAS 51894-47-4) differs from its p-tolyl counterpart (3,5-dimethyl-1-(p-tolyl)-pyrazol-4-acetic acid) in the position of the methyl group on the N1-aryl ring. While the melting point of the target compound has not been explicitly reported in the public domain, the p-tolyl regioisomer has a reported melting point of 119–121 °C . Ortho-substitution typically disrupts crystal packing relative to para-substitution due to steric hindrance, often resulting in lower melting points and altered solubility profiles. This regioisomeric difference directly impacts purification strategy: the p-tolyl analog may be amenable to recrystallization from water/methanol mixtures, whereas the o-tolyl compound may require different solvent systems [1].

Regioisomerism Crystallinity Melting point

Class-Level Anti-Inflammatory Pharmacophore: Positioning Between Phenyl and Clinical Candidate Lonazolac

The pyrazole-4-acetic acid scaffold is established in the patent literature as conferring anti-inflammatory, analgesic, and antipyretic properties [1]. Among this class, lonazolac (CAS 53808-88-1; 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid, MW 312.75, LogP ~3.8–4.0 [2]) has progressed to clinical evaluation as an NSAID. CAS 51894-47-4 occupies a distinct physicochemical position: it is more lipophilic than the simple N1-phenyl analog (LogP 2.78 vs. 2.12) but considerably less lipophilic and lower molecular weight than lonazolac (MW 244.29 vs. 312.75) . This intermediate profile may offer a differentiated ADME and target engagement profile. The broader 1,5-diarylpyrazole class has demonstrated COX-2 inhibitory activity with IC₅₀ values ranging from sub-micromolar to low micromolar in structure-activity relationship studies [3].

Anti-inflammatory Pyrazole-4-acetic acid COX inhibition

Commercial Purity Benchmarking: 98% Baseline with ISO-Certified Supply Chain

The target compound is commercially available with a certified minimum purity of 98% (NLT 98%) from suppliers operating under ISO-certified quality management systems . This purity specification is comparable to the 95–98% purity range reported for the phenyl analog (CAS 32710-88-6) , but the explicit ISO certification noted for CAS 51894-47-4 supply chains provides documented quality assurance relevant for GLP and GMP-adjacent research environments. The compound is listed at a reference price of approximately $190/500mg , positioning it as a cost-accessible building block for screening library construction.

Purity Quality control Procurement specification

Priority Application Scenarios for (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (CAS 51894-47-4) Based on Quantitative Differentiation Evidence


Lead Optimization Scaffold Requiring Intermediate Lipophilicity (LogP 2.5–3.0 Sweet Spot) for Membrane Permeability Screening

For medicinal chemistry programs exploring the pyrazole-4-acetic acid pharmacophore, CAS 51894-47-4 provides a LogP of 2.78, falling within the favorable range for passive membrane permeability while avoiding the excessive lipophilicity (LogP >3.8) of lonazolac-class compounds that may carry higher risk of metabolic liability, phospholipidosis, or poor aqueous solubility . The 0.66 LogP unit increase over the phenyl analog may translate to measurably enhanced cell-based assay penetration in Caco-2 or PAMPA models, making this compound a rational comparator or starting point for SAR exploration.

Regioisomeric Probe for N1-Aryl Steric Effects on Target Binding in Pyrazole-4-acetic Acid Series

The ortho-methyl substitution on the N1-phenyl ring creates a sterically constrained environment around the pyrazole core that is absent in both the para-tolyl and unsubstituted phenyl analogs. This structural feature makes CAS 51894-47-4 a valuable tool compound for probing steric tolerance in enzyme active sites (e.g., COX-2, carboxylesterases, or CRTh2 receptors) where the pyrazole-4-acetic acid motif has established pharmacophoric relevance [1]. Researchers comparing o-tolyl, p-tolyl, and phenyl congeners in parallel can deconvolute electronic vs. steric contributions to binding affinity.

Building Block for Diversified Library Synthesis with Orthogonal Reactivity at the Acetic Acid Handle

The free carboxylic acid moiety at the 4-position of the pyrazole ring serves as a versatile synthetic handle for amide coupling, esterification, or reduction to the primary alcohol. With a purity specification of NLT 98% and ISO-certified supply chain documentation , CAS 51894-47-4 is suitable as a key intermediate for constructing focused compound libraries. The ortho-tolyl group introduces a defined steric element that, when carried through to final compounds, can modulate target selectivity in ways that the planar phenyl analog cannot replicate.

Reference Standard for HPLC Method Development and Impurity Profiling of Pyrazole-4-acetic Acid Derivatives

The differential boiling point (+18.7 °C vs. phenyl analog) and predicted LogP (2.78 vs. 2.12) of CAS 51894-47-4 provide distinct chromatographic retention behavior that can be exploited as a system suitability marker in reversed-phase HPLC method development [2]. Analytical laboratories developing purity methods for pyrazole-4-acetic acid series can use this compound alongside the phenyl and p-tolyl congeners to establish resolution criteria for regioisomeric impurities, which are common byproducts in N1-arylation synthetic routes.

Quote Request

Request a Quote for (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.